molecular formula C15H21NO3 B14845197 3-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide

3-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14845197
M. Wt: 263.33 g/mol
InChI Key: MFIXRMIARSVJPX-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide is an organic compound that features a benzamide core substituted with a cyclohexyloxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-hydroxybenzoic acid with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N,N-dimethyl-2-hydroxybenzamide.

    Introduction of the Cyclohexyloxy Group: The next step involves the introduction of the cyclohexyloxy group. This can be achieved by reacting the N,N-dimethyl-2-hydroxybenzamide with cyclohexyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The cyclohexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for nucleophilic substitution include sodium hydride (NaH) and various alkyl halides.

Major Products

    Oxidation: Formation of 3-(Cyclohexyloxy)-2-oxo-N,N-dimethylbenzamide.

    Reduction: Formation of 3-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and cyclohexyloxy groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexyloxy)-2-hydroxybenzamide: Lacks the N,N-dimethyl groups, which may affect its solubility and reactivity.

    3-(Cyclohexyloxy)-2-methoxy-N,N-dimethylbenzamide: Contains a methoxy group instead of a hydroxyl group, which may alter its hydrogen bonding capabilities.

    3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide: Contains only one methyl group on the amine, which may influence its steric properties and reactivity.

Uniqueness

3-(Cyclohexyloxy)-2-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the cyclohexyloxy and N,N-dimethyl groups, which confer specific steric and electronic properties. These features make it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

3-cyclohexyloxy-2-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C15H21NO3/c1-16(2)15(18)12-9-6-10-13(14(12)17)19-11-7-4-3-5-8-11/h6,9-11,17H,3-5,7-8H2,1-2H3

InChI Key

MFIXRMIARSVJPX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)OC2CCCCC2)O

Origin of Product

United States

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